Cas no 944123-95-9 (5-fluoroadamantan-2-amine)
5-fluoroadamantan-2-amine Chemical and Physical Properties
Names and Identifiers
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- Tricyclo[3.3.1.13,7]decan-2-amine, 5-fluoro-
- 5-fluoroadamantan-2-amine
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- Inchi: 1S/C10H16FN/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-9H,1-5,12H2
- InChI Key: AKFUJNGUKUKGGD-UHFFFAOYSA-N
- SMILES: C12CC3(F)CC(CC(C3)C1N)C2
Computed Properties
- Exact Mass: 169.126677677g/mol
- Monoisotopic Mass: 169.126677677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 26Ų
5-fluoroadamantan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-200626-0.05g |
5-fluoroadamantan-2-amine |
944123-95-9 | 0.05g |
$1200.0 | 2023-09-16 | ||
| Enamine | EN300-200626-0.1g |
5-fluoroadamantan-2-amine |
944123-95-9 | 0.1g |
$1257.0 | 2023-09-16 | ||
| Enamine | EN300-200626-0.25g |
5-fluoroadamantan-2-amine |
944123-95-9 | 0.25g |
$1315.0 | 2023-09-16 | ||
| Enamine | EN300-200626-0.5g |
5-fluoroadamantan-2-amine |
944123-95-9 | 0.5g |
$1372.0 | 2023-09-16 | ||
| Enamine | EN300-200626-1.0g |
5-fluoroadamantan-2-amine |
944123-95-9 | 1g |
$1429.0 | 2023-05-31 | ||
| Enamine | EN300-200626-2.5g |
5-fluoroadamantan-2-amine |
944123-95-9 | 2.5g |
$2800.0 | 2023-09-16 | ||
| Enamine | EN300-200626-5.0g |
5-fluoroadamantan-2-amine |
944123-95-9 | 5g |
$4143.0 | 2023-05-31 | ||
| Enamine | EN300-200626-10.0g |
5-fluoroadamantan-2-amine |
944123-95-9 | 10g |
$6144.0 | 2023-05-31 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033656-1g |
5-Fluoroadamantan-2-amine |
944123-95-9 | 95% | 1g |
¥7049.0 | 2024-04-17 | |
| Ambeed | A1067140-1g |
5-Fluoroadamantan-2-amine |
944123-95-9 | 95% | 1g |
$1027.0 | 2025-04-15 |
5-fluoroadamantan-2-amine Suppliers
5-fluoroadamantan-2-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-fluoroadamantan-2-amine
Introduction to 5-fluoroadamantan-2-amine (CAS No. 944123-95-9)
5-fluoroadamantan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 944123-95-9, is a fluorinated derivative of adamantanamine. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications in drug development. The presence of a fluorine atom at the 5-position of the adamantane core introduces distinct electronic and steric effects, making it a valuable scaffold for designing novel bioactive molecules.
The adamantane framework, characterized by its highly stable and rigid three-dimensional structure, is well-known for its ability to enhance molecular permeability and binding affinity. The introduction of a fluorine substituent further modulates these properties, leading to increased metabolic stability and improved pharmacokinetic profiles. These characteristics make 5-fluoroadamantan-2-amine a promising candidate for further exploration in the development of therapeutic agents.
In recent years, there has been growing interest in fluorinated compounds due to their ability to influence enzyme reactivity, protein-ligand interactions, and overall drug efficacy. The fluorine atom's electronegativity and small size allow it to participate in hydrogen bonding and hydrophobic interactions, thereby fine-tuning the binding affinity of drug candidates. This has led to the investigation of 5-fluoroadamantan-2-amine as a potential intermediate in the synthesis of small-molecule inhibitors and modulators.
One of the most compelling aspects of 5-fluoroadamantan-2-amine is its utility in the design of kinase inhibitors. Kinases are enzymes that play critical roles in various cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. By leveraging the rigid structure of adamantanamine and the electron-withdrawing nature of fluorine, researchers have developed novel kinase inhibitors that exhibit high selectivity and potency. For instance, studies have shown that derivatives of 5-fluoroadamantan-2-amine can effectively inhibit specific kinases while minimizing off-target effects.
Another area where 5-fluoroadamantan-2-amine has shown promise is in the development of antiviral agents. Viruses often rely on host cell machinery for replication, making it challenging to target them without causing toxicity. However, the unique structural features of 5-fluoroadamantan-2-amine allow it to interact with viral proteins in a manner that disrupts their function without harming host cells. This has led to the discovery of several potent antiviral compounds derived from this scaffold.
The synthesis of 5-fluoroadamantan-2-amine typically involves multi-step organic reactions, starting from commercially available precursors such as 1-bromoadamantane or 1-chloroadamantane. The introduction of the fluorine atom is commonly achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic pathways have been optimized to ensure high yield and purity, making 5-fluoroadamantan-2-amine readily available for further functionalization and derivatization.
Recent advances in computational chemistry have also contributed to the understanding and design of 5-fluoroadamantan-2-amine derivatives. Molecular modeling techniques allow researchers to predict binding modes, optimize lead structures, and evaluate potential drug candidates before experimental synthesis. This approach has accelerated the discovery process and enabled the rapid identification of promising compounds for further investigation.
In conclusion, 5-fluoroadamantan-2-amine (CAS No. 944123-95-9) represents a fascinating molecule with significant potential in medicinal chemistry. Its unique structural features and modifiable properties make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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